molecular formula C9H8BrNOS B1604047 2-Bromo-6-ethoxybenzo[d]thiazole CAS No. 412923-38-7

2-Bromo-6-ethoxybenzo[d]thiazole

Cat. No.: B1604047
CAS No.: 412923-38-7
M. Wt: 258.14 g/mol
InChI Key: RPHMOZFYYIXHRN-UHFFFAOYSA-N
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Description

2-Bromo-6-ethoxybenzo[d]thiazole is a heterocyclic compound that contains a benzothiazole ring substituted with a bromine atom at the second position and an ethoxy group at the sixth position. Benzothiazoles are known for their diverse biological activities and are used in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-ethoxybenzo[d]thiazole typically involves the bromination of 6-ethoxybenzo[d]thiazole. One common method is the reaction of 6-ethoxybenzo[d]thiazole with bromine in the presence of a suitable solvent like acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-ethoxybenzo[d]thiazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Electrophilic Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Electrophilic Substitution: Reagents like nitric acid or sulfuric acid under controlled temperatures.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Nucleophilic Substitution: Products like 2-amino-6-ethoxybenzo[d]thiazole.

    Electrophilic Substitution: Products like 5-nitro-2-bromo-6-ethoxybenzo[d]thiazole.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Bromo-6-ethoxybenzo[d]thiazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, it has been shown to interfere with cell proliferation pathways, leading to apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

  • 2-Chloro-6-ethoxybenzo[d]thiazole
  • 2-Fluoro-6-ethoxybenzo[d]thiazole
  • 2-Iodo-6-ethoxybenzo[d]thiazole

Comparison: 2-Bromo-6-ethoxybenzo[d]thiazole is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior, making it more suitable for specific applications, such as in the synthesis of pharmaceuticals and advanced materials .

Properties

IUPAC Name

2-bromo-6-ethoxy-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNOS/c1-2-12-6-3-4-7-8(5-6)13-9(10)11-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHMOZFYYIXHRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646597
Record name 2-Bromo-6-ethoxy-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

412923-38-7
Record name 2-Bromo-6-ethoxy-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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